molecular formula C8H7FN2OS B1463594 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine CAS No. 1249139-53-4

6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B1463594
CAS No.: 1249139-53-4
M. Wt: 198.22 g/mol
InChI Key: PMQKEBRMDRHQRX-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C8H7FN2OS. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole core substituted with a fluoro group at the 6th position and a methoxy group at the 4th position, along with an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . Another approach includes the reaction of 6-fluoro-4-methoxybenzothiazole with ammonia or amines under suitable conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups enhances its reactivity and potential as a pharmacophore in drug design .

Properties

IUPAC Name

6-fluoro-4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQKEBRMDRHQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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